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Compound Name:
carboxylic acid

cat. No.: B1595371

An In-Depth Technical Guide to 2-Ethyl-3-methyl-quinoline-4-carboxylic Acid

Introduction: The Significance of the Quinoline
Scaffold

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a
pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its
derivatives are ubiquitous in nature, forming the core of alkaloids like quinine, and are central
to a multitude of synthetic drugs with a wide therapeutic index.[2] The quinoline-4-carboxylic
acid motif, in particular, is a cornerstone for developing agents with diverse pharmacological
activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5]

This guide provides a comprehensive technical overview of a specific, synthetically important
derivative: 2-Ethyl-3-methyl-quinoline-4-carboxylic acid. We will delve into its core
physicochemical properties, established synthetic routes with mechanistic insights, analytical
characterization, and its potential within the landscape of modern drug discovery. This
document is intended for researchers and professionals in the fields of medicinal chemistry,
organic synthesis, and drug development who require a detailed understanding of this
compound's fundamental characteristics.

Physicochemical and Structural Properties
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A foundational understanding of a compound's physical and chemical properties is critical for its
application in research, dictating everything from reaction conditions to formulation strategies.
2-Ethyl-3-methyl-quinoline-4-carboxylic acid is a solid at room temperature with a relatively
high melting point, indicative of strong intermolecular forces, likely hydrogen bonding via the
carboxylic acid group and rt-stacking of the quinoline rings.

Core Data Summary

The key quantitative properties of 2-Ethyl-3-methyl-quinoline-4-carboxylic acid are
summarized in the table below. These values are essential for experimental design, including
solvent selection, pH adjustments, and analytical method development.

Property Value Source

2-ethyl-3-methylquinoline-4-
IUPAC Name ] ] [6]
carboxylic acid

CAS Number 74960-58-0 [6][7]
Molecular Formula C13H13NO2 [6]
Molecular Weight 215.25 g/mol [6]
Melting Point 279 °C [819]
pKa (Predicted) 1.15+0.10 [8]
XLogP3 (Predicted) 2.9 [6]
Density (Predicted) 1.206 + 0.06 g/cm3 [8]
Boiling Point (Predicted) 362.1 +30.0°C [8]

Synthesis and Mechanistic Insight: The Pfitzinger
Reaction

The synthesis of substituted quinoline-4-carboxylic acids is most classically and efficiently
achieved through the Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction).[10]
[11] This powerful condensation reaction provides a direct route to the target scaffold by
reacting isatin (or its derivatives) with a carbonyl compound possessing an a-methylene group,
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under basic conditions.[3] For the specific synthesis of 2-Ethyl-3-methyl-quinoline-4-
carboxylic acid, the carbonyl reactant is 2-pentanone (ethyl methyl ketone).

Causality of the Pfitzinger Approach

The choice of the Pfitzinger reaction is guided by its reliability and the commercial availability of
the starting materials. The reaction proceeds through a well-understood mechanism that
ensures the regioselective formation of the desired quinoline. The base (typically potassium
hydroxide) serves a dual purpose: it catalyzes the initial hydrolysis of the isatin amide bond and
subsequently promotes the key condensation and cyclization steps.[10]

Reaction Mechanism

The mechanism can be dissected into four critical stages, providing a clear path from reactants
to the final quinoline product.[3][10]

Reactants

2-Ethyl-3-methyl-
quinoline-4-carboxylic acid

Click to download full resolution via product page

Caption: The four key stages of the Pfitzinger reaction mechanism.

e Ring Opening: The reaction begins with the base-catalyzed hydrolysis of the amide bond
within the isatin ring, opening it to form a keto-acid intermediate known as an isatinate.[3][10]
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o Condensation: The aniline moiety of the isatinate then condenses with the carbonyl group of
2-pentanone. This step forms an imine (Schiff base), which rapidly tautomerizes to its more
stable enamine form.[3]

 Intramolecular Cyclization: The enamine undergoes an intramolecular cyclization, where the
electron-rich enamine attacks the keto-carbonyl group derived from the original isatin.[3]

o Dehydration & Aromatization: The final step involves the elimination of a water molecule
(dehydration) from the cyclized intermediate, which results in the formation of the stable,
aromatic quinoline ring system.[3]

Experimental Protocol: Synthesis via Pfitzinger
Condensation

This protocol provides a self-validating workflow for the synthesis of 2-Ethyl-3-methyl-
quinoline-4-carboxylic acid. Each stage includes checkpoints for monitoring and ensuring
reaction completion.
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1. Preparation

Prepare 33% KOH
in 95% Ethanol

Add Isatin to KOH solution

Stir for 30-45 min
at room temp

Formation of Potassium Isatinate

2. Reaction

Add 2-Pentanone
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3. Isolation & Purification
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Vacuum filter solid
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Caption: Experimental workflow for the Pfitzinger synthesis.
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Step-by-Step Methodology

Preparation of Base Solution: In a 250 mL round-bottom flask equipped with a magnetic
stirrer, prepare a 33% (w/v) solution of potassium hydroxide by dissolving 10 g of KOH
pellets in approximately 30 mL of 95% ethanol. Causality: A strong base is required to
efficiently hydrolyze the isatin's amide bond.

Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The mixture will
transition from orange to a pale yellow, indicating the formation of the potassium isatinate
intermediate. Continue stirring at room temperature for 30-45 minutes to ensure this
conversion is complete.[3]

Addition of Carbonyl Component: Add a stoichiometric equivalent of 2-pentanone to the
flask.

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. Maintain this reflux
for 12-13 hours. Causality: The elevated temperature provides the necessary activation
energy for the condensation and subsequent cyclization/dehydration steps.

Reaction Monitoring (Self-Validation): The reaction's progress should be monitored
periodically using Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., 7:3 Ethyl
Acetate:Hexane with 1% acetic acid) will show the consumption of the isatin starting material
and the appearance of the product spot (which will be UV active). The reaction is complete
when the isatin spot is no longer visible.

Product Isolation: Once complete, cool the reaction flask in an ice bath for 30 minutes to
maximize the precipitation of the product. Collect the solid product by vacuum filtration using
a Buchner funnel.

Purification: Wash the crude solid with a small amount of cold ethanol to remove residual
reactants. If further purification is needed, the product can be recrystallized from an
ethanol/water mixture to yield the pure 2-Ethyl-3-methyl-quinoline-4-carboxylic acid.

Analytical Characterization Guide

Confirming the identity and purity of the synthesized compound is paramount. The following

spectroscopic techniques provide a definitive structural fingerprint.
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'H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. Key expected signals
include:

o Carboxylic Acid Proton (1H): A very broad singlet, significantly downfield in the 10-12 ppm
region.[12] This signal will disappear upon a D20 shake.

o Aromatic Protons (4H): A series of multiplets in the 7.5-8.5 ppm range, corresponding to
the protons on the benzene portion of the quinoline core.

o Ethyl Group Protons (5H): A quartet around 2.8-3.0 ppm (CH2) coupled to a triplet around
1.3-1.5 ppm (CHs).

o Methyl Group Protons (3H): A sharp singlet around 2.4-2.6 ppm.

13C NMR Spectroscopy: The carbon spectrum will confirm the carbon skeleton:
o Carboxylic Carbonyl Carbon: A signal in the 165-175 ppm range.[12]

o Aromatic/Heteroaromatic Carbons: Multiple signals between ~120-155 ppm.

o Aliphatic Carbons: Signals for the ethyl group carbons (~25-30 ppm for CHz and ~12-15
ppm for CHs) and the methyl group carbon (~18-22 ppm).

Infrared (IR) Spectroscopy:

o O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3500
cm~1, characteristic of the hydrogen-bonded carboxylic acid O-H group.[12]

o C=0 Stretch: A sharp, strong absorption band around 1700-1720 cm~! for the carboxylic
acid carbonyl group.[12]

o C=C and C=N Stretches: Multiple sharp bands in the 1500-1650 cm~1 region,
corresponding to the aromatic quinoline core.

Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion (M+)
peak corresponding to the molecular weight of 215.25.[6]
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Potential Biological Activity and Applications

While specific biological data for 2-Ethyl-3-methyl-quinoline-4-carboxylic acid is not
extensively published, the broader class of quinoline-4-carboxylic acids is rich in
pharmacological activity. This structural motif is a known pharmacophore that can interact with
various biological targets.

» Enzyme Inhibition: Many quinoline-4-carboxylic acids are known to be enzyme inhibitors. A
prominent example is their activity against Dihydroorotate Dehydrogenase (DHODH), a key
enzyme in pyrimidine biosynthesis, making them attractive targets for cancer and
autoimmune disease research.[13] The carboxylic acid is often crucial for activity, forming
key salt bridges or hydrogen bonds within the enzyme's active site.[13]

» Antimicrobial and Antiviral Activity: The quinoline scaffold is present in numerous
antibacterial and antiviral agents. The planar aromatic system can intercalate with DNA or
inhibit key viral or bacterial enzymes.

» Receptor Antagonism: Derivatives have been developed as antagonists for various
receptors, including neurokinin receptors.[2]

Given these precedents, 2-Ethyl-3-methyl-quinoline-4-carboxylic acid represents a valuable
lead compound or intermediate. The ethyl and methyl substitutions at the 2 and 3 positions
provide lipophilicity and specific steric bulk that can be fine-tuned to optimize binding affinity
and selectivity for a particular biological target. It serves as an excellent starting point for further
derivatization, particularly at the carboxylic acid group (to form esters or amides) or on the
benzene ring, to explore structure-activity relationships (SAR) in a drug discovery program.

Conclusion

2-Ethyl-3-methyl-quinoline-4-carboxylic acid is a classic example of the quinoline scaffold,
accessible through robust and well-understood synthetic chemistry like the Pfitzinger reaction.
Its physicochemical properties are well-defined, and its structure can be unambiguously
confirmed through standard analytical techniques. While its specific biological profile remains to
be fully elucidated, its structural class is of high interest in medicinal chemistry, marking it as a
compound with significant potential for further investigation and development in various
therapeutic areas. This guide provides the foundational knowledge necessary for researchers
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to synthesize, characterize, and strategically employ this compound in their scientific
endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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